![molecular formula C12H13NO4 B6202837 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1495444-09-1](/img/no-structure.png)
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
The compound “3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring . The “3-oxo” indicates the presence of a carbonyl group (C=O) at the 3rd position of the benzoxazine ring. The “2-(propan-2-yl)” suggests an isopropyl group attached at the 2nd position. The “6-carboxylic acid” indicates a carboxylic acid functional group (-COOH) at the 6th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazine ring, possibly through a condensation reaction of a phenol with a formaldehyde and a primary amine . The specific substituents could then be added through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazine core, with the various substituents adding complexity. The presence of the carbonyl, isopropyl, and carboxylic acid groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzoxazine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The carboxylic acid could participate in acid-base reactions or could form esters or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound might also exhibit strong absorption in the UV-Vis region due to the conjugated system in the benzoxazine ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves the condensation of 2-amino-3-hydroxybenzoic acid with acetone followed by cyclization and carboxylation.", "Starting Materials": [ "2-amino-3-hydroxybenzoic acid", "Acetone", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-hydroxybenzoic acid in acetone and add sodium hydroxide to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the corresponding imine.", "Step 3: Cool the mixture and add hydrochloric acid to precipitate the imine.", "Step 4: Filter the precipitate and wash with ethanol to obtain the imine as a solid.", "Step 5: Cyclize the imine by heating it with ethanol under reflux.", "Step 6: Cool the mixture and filter the resulting solid.", "Step 7: Dissolve the solid in a mixture of ethanol and water and add carbon dioxide to the solution.", "Step 8: Heat the mixture under reflux to form the carboxylic acid.", "Step 9: Cool the mixture and filter the resulting solid.", "Step 10: Wash the solid with ethanol and dry to obtain 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid as a white powder." ] } | |
CAS RN |
1495444-09-1 |
Product Name |
3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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